molecular formula C13H16O2 B14743193 Prop-2-enyl 4-propan-2-ylbenzoate CAS No. 6314-99-4

Prop-2-enyl 4-propan-2-ylbenzoate

Cat. No.: B14743193
CAS No.: 6314-99-4
M. Wt: 204.26 g/mol
InChI Key: VPTHFDGXEAGQLM-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-propan-2-ylbenzoate is a chemical compound known for its unique structure and properties It is an ester derived from the reaction between prop-2-enyl alcohol and 4-propan-2-ylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 4-propan-2-ylbenzoate typically involves the esterification reaction between prop-2-enyl alcohol and 4-propan-2-ylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 4-propan-2-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Prop-2-enyl 4-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 4-propan-2-ylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Prop-2-enyl 4-propan-2-ylbenzoate can be compared with other similar esters, such as:

    Prop-2-enyl benzoate: Lacks the propan-2-yl group, resulting in different chemical and physical properties.

    4-propan-2-ylbenzoate esters: Varying the alcohol component can lead to different reactivity and applications.

Properties

CAS No.

6314-99-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

prop-2-enyl 4-propan-2-ylbenzoate

InChI

InChI=1S/C13H16O2/c1-4-9-15-13(14)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3

InChI Key

VPTHFDGXEAGQLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OCC=C

Origin of Product

United States

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